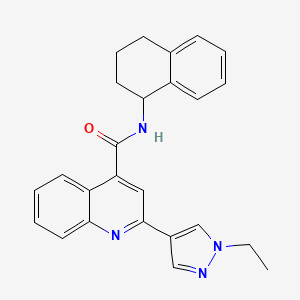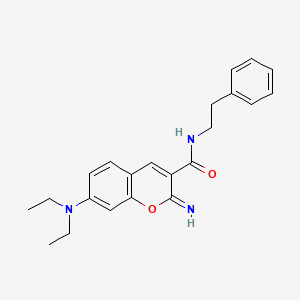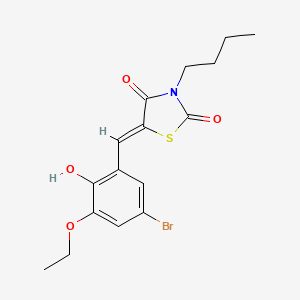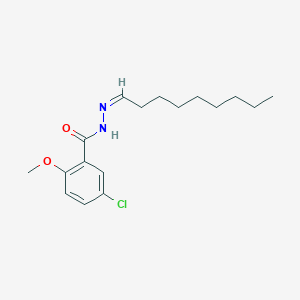![molecular formula C17H17N3O3S B4745539 N-{[(2-cyanoethyl)(phenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B4745539.png)
N-{[(2-cyanoethyl)(phenyl)amino]carbonyl}-4-methylbenzenesulfonamide
Descripción general
Descripción
N-{[(2-cyanoethyl)(phenyl)amino]carbonyl}-4-methylbenzenesulfonamide, also known as N-(2-cyanoethyl)-N-(4-methylbenzenesulfonyl)-N-phenylglycine amide (CMC-544), is a small molecule drug that has been extensively studied for its potential use in cancer treatment. This compound belongs to the class of drugs known as antibody-drug conjugates (ADCs), which are designed to selectively target and kill cancer cells while sparing healthy cells.
Mecanismo De Acción
The mechanism of action of CMC-544 involves the selective targeting of cancer cells that express the CD22 antigen. The drug binds to this antigen on the surface of cancer cells and is internalized by the cell. Once inside the cell, the drug releases its toxic payload, which leads to cell death. The specificity of the drug for cancer cells that express the CD22 antigen means that it has the potential to be highly effective while minimizing damage to healthy cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMC-544 are primarily related to its selective targeting of cancer cells that express the CD22 antigen. The drug has been shown to be highly effective in preclinical studies, leading to significant tumor regression in animal models of hematological malignancies. However, the drug can also have off-target effects, particularly on cells that express low levels of the CD22 antigen. This can lead to toxicity and other adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CMC-544 for lab experiments is its high specificity for cancer cells that express the CD22 antigen. This makes it a valuable tool for studying the biology of these cells and for developing new therapies that target this antigen. However, the drug can also have off-target effects, particularly on cells that express low levels of the CD22 antigen. This can make it difficult to interpret experimental results and can lead to toxicity and other adverse effects.
Direcciones Futuras
There are several future directions for research on CMC-544 and related ADCs. One area of focus is on improving the specificity and efficacy of these drugs by developing new targeting strategies and optimizing the design of the drug molecule. Another area of focus is on developing combination therapies that use CMC-544 in conjunction with other drugs or immunotherapies. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of CMC-544 and other ADCs in a variety of cancer types.
Aplicaciones Científicas De Investigación
CMC-544 has been extensively studied for its potential use in cancer treatment, particularly in the treatment of hematological malignancies such as non-Hodgkin's lymphoma and acute lymphoblastic leukemia. The drug works by selectively targeting cancer cells that express the CD22 antigen, which is found on the surface of these cells. Once the drug binds to the CD22 antigen, it is internalized by the cancer cell and releases its toxic payload, leading to cell death.
Propiedades
IUPAC Name |
1-(2-cyanoethyl)-3-(4-methylphenyl)sulfonyl-1-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-14-8-10-16(11-9-14)24(22,23)19-17(21)20(13-5-12-18)15-6-3-2-4-7-15/h2-4,6-11H,5,13H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSDIDZQAVSJON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N(CCC#N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-ethylphenoxy)ethyl]-3-iodobenzamide](/img/structure/B4745468.png)
![methyl 2-{[(5-bromo-2-thienyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4745473.png)
![[1-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-3-(3-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B4745479.png)
![N-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-3-methoxybenzamide](/img/structure/B4745485.png)

![N-[3-(4-bromophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine](/img/structure/B4745492.png)
![N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B4745497.png)


![3-{[5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}propanenitrile](/img/structure/B4745511.png)
![2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide](/img/structure/B4745516.png)

![3-[(4-tert-butyl-2,6-dimethylbenzyl)thio]-4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazole](/img/structure/B4745522.png)
![methyl 2-{[(2-{[3-(trifluoromethyl)benzoyl]amino}-3-thienyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4745531.png)
